molecular formula C17H18ClN3O3S B5461073 1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide

Cat. No.: B5461073
M. Wt: 379.9 g/mol
InChI Key: CYXYHICFGYVJPX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a chlorophenyl ring, which is further connected to a prolinamide moiety through a pyridinyl linker. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Coupling with the pyridinyl amine: The sulfonyl chloride intermediate is then reacted with 4-methyl-2-aminopyridine under controlled conditions to form the sulfonamide linkage.

    Attachment of the prolinamide moiety: The final step involves the coupling of the sulfonamide intermediate with proline or its derivatives to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl ring can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridinyl and prolinamide moieties contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)prolinamide can be compared with similar compounds such as:

  • 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide
  • 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide

These compounds share similar structural features but differ in the nature of the pyridinyl or benzothiazolyl substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-methylpyridin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-12-8-9-19-16(11-12)20-17(22)15-3-2-10-21(15)25(23,24)14-6-4-13(18)5-7-14/h4-9,11,15H,2-3,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXYHICFGYVJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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